N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine
Description
N-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine is a synthetic compound featuring a benzodioxol ring substituted with a methoxy group at position 7 and a methylene-linked ethanamine chain. The ethanamine moiety is further substituted with a 4-methoxyphenyl group.
Properties
CAS No. |
355816-26-1 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-3-13(4-6-15)7-8-19-11-14-9-16(21-2)18-17(10-14)22-12-23-18/h3-6,9-10,19H,7-8,11-12H2,1-2H3 |
InChI Key |
RIUVDCJCYGUFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The methoxyphenyl group can be introduced through a series of substitution reactions. The final step involves the coupling of these two moieties under specific reaction conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 7-methoxy-1,3-benzodioxol core and 4-methoxyphenyl substituent. These groups distinguish it from other benzodioxol-containing analogs, such as MDMA (3,4-methylenedioxymethamphetamine) and NBOMe derivatives, which prioritize substitutions at different positions (e.g., 3,4-methylenedioxy in MDMA or halogenated aryl groups in NBOMe compounds) .
Comparison Table: Structural Analogs
Pharmacological Implications
- Serotonergic Activity: The 7-methoxy and 4-methoxy substituents may enhance lipophilicity and receptor binding compared to MDMA’s 3,4-methylenedioxy group.
- Positional Isomerism : Unlike 25B-NBOMe, which has a halogenated aryl group, the target compound’s benzodioxol-methoxy substitution could reduce 5-HT₂A affinity but increase metabolic stability due to steric hindrance .
- Metabolism : The benzodioxol ring is prone to demethylenation, a common metabolic pathway for MDMA, but the 7-methoxy group may slow this process compared to 3,4-substituted analogs .
Biological Activity
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine, commonly referred to as a derivative of the well-known psychoactive compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety linked to an ethylamine chain. Its molecular formula is with a molecular weight of approximately 255.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly serotonin receptors. The following mechanisms are hypothesized:
- Serotonergic Activity : The compound likely acts as a partial agonist at 5-HT_2A receptors, which are implicated in hallucinogenic effects and mood modulation.
- Dopaminergic Influence : It may also exhibit dopaminergic activity, contributing to its psychoactive profile and potential for addiction.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which could mitigate oxidative stress in neural tissues.
In Vitro Studies
Several in vitro studies have assessed the biological activity of related compounds:
- Antiviral Activity : Compounds structurally related to this compound have demonstrated antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. These studies indicate potential for therapeutic applications in viral infections .
Case Studies and Clinical Implications
While specific case studies on this compound are sparse, research on related compounds provides insights into its clinical implications:
- Psychoactive Effects : Anecdotal reports from users suggest that this compound may induce altered states of consciousness similar to those produced by traditional psychedelics.
- Potential Therapeutic Uses : Given its serotonergic activity, there is interest in exploring this compound's potential for treating depression and anxiety disorders.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N |
| Molecular Weight | 255.36 g/mol |
| Key Biological Activities | Antiviral, Psychoactive |
| Receptor Targets | 5-HT₂A, Dopamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
